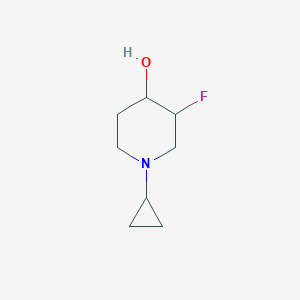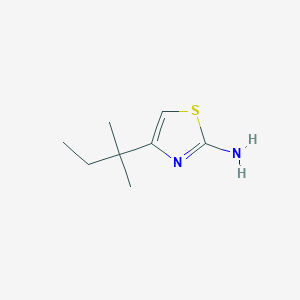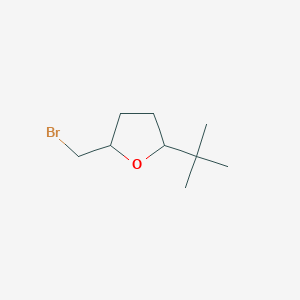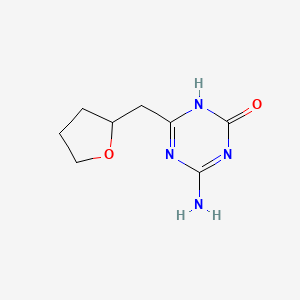
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a thiophene ring substituted with a chlorine atom and an amine group attached to an ethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Amination: The chlorinated thiophene is subjected to amination using reagents like ammonia or primary amines in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or alkoxide ions replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated thiophenes.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with thiophene rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features could be optimized for binding affinity and selectivity.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-bromothiophen-2-yl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.
(1S)-1-(5-methylthiophen-2-yl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.
(1S)-1-(5-nitrothiophen-2-yl)ethan-1-amine: Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine can influence its reactivity and interactions compared to its analogs. Chlorine is an electron-withdrawing group, which can affect the compound’s electronic properties and its behavior in chemical reactions.
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
(1S)-1-(5-chlorothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m0/s1 |
InChI Key |
POVBCAPIAGIBEW-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(S1)Cl)N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15255596.png)
![(NE)-N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B15255604.png)

![N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B15255617.png)





![2-[(3,4,5-Trifluorophenyl)methyl]oxirane](/img/structure/B15255642.png)



